molecular formula C6H8N2 B029535 2-Amino-5-methylpyridine CAS No. 1603-41-4

2-Amino-5-methylpyridine

Cat. No.: B029535
CAS No.: 1603-41-4
M. Wt: 108.14 g/mol
InChI Key: CMBSSVKZOPZBKW-UHFFFAOYSA-N
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Description

2-Amino-5-methylpyridine, also known as 2-Amino-5-picoline, is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a methyl group at the fifth position on the pyridine ring. This compound is a white to light yellow crystalline solid with a melting point of 76-77°C and a boiling point of 227°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-methylpyridine involves the reaction of 3-methylpyridine 1-oxide with a trialkylamine and an electrophilic compound to form an ammonium salt. This intermediate is then reacted with hydrogen bromide at temperatures between 150°C and 300°C to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridines .

Scientific Research Applications

2-Amino-5-methylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-methylpyridine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-4-methylpyridine
  • 2-Amino-6-methylpyridine
  • 5-Amino-2-methylpyridine

Comparison: 2-Amino-5-methylpyridine is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBSSVKZOPZBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4029220
Record name 6-Amino-3-methylpyridine
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Molecular Weight

108.14 g/mol
Source PubChem
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CAS No.

1603-41-4
Record name 2-Amino-5-methylpyridine
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Record name 6-Amino-3-methylpyridine
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Record name 2-Amino-5-methylpyridine
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Record name 2-Pyridinamine, 5-methyl-
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Record name 6-Amino-3-methylpyridine
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Record name 5-methyl-2-pyridylamine
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Record name 6-AMINO-3-METHYLPYRIDINE
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Synthesis routes and methods

Procedure details

In the same equipment as described in Example 16, except that a peristaltic pump was used to control the rate of hydrobromic acid addition, a mixture of 1 mole of 2-butylamino-5-methylpyridine hydrobromide and 1 mole of pyridine hydrobromide was treated with hydrobromic acid in much the same manner as described in Example 16, except that the dealkylation temperature was held at 165° C. After 26.5 hours, there was obtained 0.79 mole of 2-amino-5-methylpyridine, 0.14 mole of 2-butylamino-5-methylpyridine and 0.75 mole of bromobutanes. Yield, based on recovered 2-butylamino-5-methylpyridine, 91.9%. There was also recovered 96% of the pyridine used in the dealkylation reaction.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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